[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol
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Overview
Description
4-(Dimethylamino)phenylmethanol: is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridin-2-yl group through a methanol linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(Dimethylamino)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(Dimethylamino)phenylmethanol is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research into its pharmacological effects has shown promise in treating certain diseases. It is investigated for its role in modulating biological pathways and its interaction with specific molecular targets.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)phenylmethanol exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridin-2-yl group can engage in π-π stacking and coordination with metal ions. These interactions influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the pyridin-2-yl group.
2-Pyridylmethanol: Contains the pyridin-2-yl group but lacks the dimethylamino group.
N,N-Dimethyl-4-aminopyridine: Similar structure but with different functional groups.
Uniqueness: 4-(Dimethylamino)phenylmethanol is unique due to the combination of the dimethylamino group and the pyridin-2-yl group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPODQWJSHJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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